ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Substituents: The 3,5-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions.
Addition of the N-hydroxy-C-methylcarbonimidoyl Group: This step involves the reaction of the pyrrole derivative with hydroxylamine and a suitable carbonyl compound to form the N-hydroxy-C-methylcarbonimidoyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The N-hydroxy group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-1,3-thiazole-2-carboxylate
- 2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]ethanol
- 2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-1-morpholin-4-ylethanone
Uniqueness
Ethyl 4-(N-hydroxy-C-methylcarbonimidoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-11(14)10-6(2)9(7(3)12-10)8(4)13-15/h12,15H,5H2,1-4H3/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLKBLWKJUIQO-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=NO)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)C)/C(=N/O)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415494 | |
Record name | NSC13431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5463-46-7 | |
Record name | NSC13431 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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